molecular formula C10H10ClFO B8680618 3-Chloro-1-(4-fluorophenyl)-2-methylpropan-1-one CAS No. 58472-46-1

3-Chloro-1-(4-fluorophenyl)-2-methylpropan-1-one

Cat. No. B8680618
CAS RN: 58472-46-1
M. Wt: 200.64 g/mol
InChI Key: QHOOFLZXXFRSQL-UHFFFAOYSA-N
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Patent
US03944600

Procedure details

Ten grams (0.05 mole) of 3-chloro-4'-fluoro-2-methylpropiophenone is added to 20 ml. of concentrated sulfuric acid at 20°-25°C and the mixture is warmed to 50°C. After stirring for three hours at 50°C, the reaction is quenched in ice. The product is extracted into hexane. The hexane layer is concentrated in vacuo to give 5-fluoro-2-methyl-1-indanone.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]([CH3:13])[C:4]([C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1)=[O:5].S(=O)(=O)(O)O>>[F:12][C:9]1[CH:8]=[C:7]2[C:6](=[CH:11][CH:10]=1)[C:4](=[O:5])[CH:3]([CH3:13])[CH2:2]2

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
ClCC(C(=O)C1=CC=C(C=C1)F)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring for three hours at 50°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction is quenched in ice
EXTRACTION
Type
EXTRACTION
Details
The product is extracted into hexane
CONCENTRATION
Type
CONCENTRATION
Details
The hexane layer is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C2CC(C(C2=CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.